1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid
Description
Relative Configuration Analysis (rel-(1r,3r) vs. Other Diastereomers)
The compound exhibits two stereogenic centers at positions 1 and 3 of the cyclobutane ring, leading to four possible stereoisomers. The rel-(1r,3r) configuration is the most commonly reported diastereomer. Key distinctions between diastereomers arise from spatial arrangements:
Stereochemical assignments rely on X-ray crystallography and NMR coupling constants , which differentiate cis/trans relationships between substituents.
Impact of Cyclobutane Ring Strain on Conformation
Cyclobutane’s inherent angle strain (88° bond angles vs. 109.5° ideal) and torsional strain (eclipsed C-H bonds) force the ring into a puckered conformation . This non-planar geometry minimizes eclipsing interactions but exacerbates angle strain. For this compound:
Substituent Effects :
Conformational Energy :
| Parameter | Value | Source |
|---|---|---|
| Bond angle deviation | 21.5° from tetrahedral ideal | |
| Torsional strain | 15 kJ/mol (eclipsed H-H) | |
| Puckering amplitude | 25° (out-of-plane dihedral) |
This strain influences reactivity, favoring ring-opening reactions under basic conditions or photochemical activation.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-12(10-16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZNJECDSQVUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1993314-86-5 | |
| Record name | 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products
Oxidation: Oxidized phenyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amines and their subsequent derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.35 g/mol
- CAS Number : 1993314-86-5
- IUPAC Name : 1-((tert-butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid
The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, which enhances the compound's utility in multi-step synthesis processes.
Medicinal Chemistry Applications
1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid has been studied for its potential as an antibiotic potentiator. Research indicates that compounds with similar amide functionalities can enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, derivatives of this compound have shown promising results in potentiating the activity of clarithromycin against Escherichia coli .
Case Study: Antibiotic Potentiation
In a study examining various amide derivatives, it was found that certain structural modifications led to enhanced antibacterial activity. The ability of this compound to act as a potentiator suggests its potential role in developing new therapeutic strategies against antibiotic-resistant bacteria .
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique cyclobutane structure allows for various transformations, making it a valuable building block in organic synthesis.
Synthesis Pathways
Several synthetic routes have been developed to obtain this compound. These methods often involve:
- N-protection strategies : The Boc group is used to protect amine functionalities during multi-step synthesis.
- Cyclization reactions : The cyclobutane ring can be formed through various cyclization techniques, providing access to a diverse range of derivatives.
Pharmaceutical Development
The compound's structural features make it suitable for modification to create new pharmaceutical agents. Its ability to enhance drug solubility and bioavailability is particularly relevant in drug formulation studies.
Potential Derivatives and Modifications
Research into modifying the phenyl group or altering the carboxylic acid functionality could lead to compounds with improved pharmacokinetic properties. Such derivatives could be evaluated for their activity against various biological targets, expanding the therapeutic applications of this class of compounds.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid involves the cleavage of the Boc group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical pathways and reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Boc Protection : The target compound and the analog in both utilize Boc groups, enhancing synthetic stability compared to FACBC’s free amine .
- Substituent Effects : The phenyl group in the target compound increases lipophilicity (logP ~2.5 predicted), whereas FACBC’s fluorine improves polarity and tumor specificity .
- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in ’s compound enhances aqueous solubility (logP ~0.8) compared to the target’s carboxylic acid (logP ~1.2) .
Tumor Imaging Potential
- FACBC ([18F]FACBC) : Demonstrated tumor-to-brain ratios up to 6.61 at 60 minutes post-injection in rat gliomas, with human PET studies showing tumor uptake of 146 nCi/mL . The unprotected amine facilitates rapid cellular uptake, critical for imaging.
Biological Activity
1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid (CAS: 1993314-86-5) is a compound with potential biological activity, particularly in the context of medicinal chemistry and nuclear medicine. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.35 g/mol
- Purity : 95%
- Boiling Point : Predicted at 462.7 ± 45.0 °C
- pKa : Approximately 4.01 ± 0.40 .
The biological activity of this compound can be attributed to its structural features, which include a cyclobutane ring and a carboxylic acid functional group. These characteristics allow it to interact with various biological targets, potentially influencing metabolic pathways and cellular functions.
Potential Mechanisms:
- Amino Acid Analog : Similar to other amino acids, this compound may be involved in protein synthesis or modulation.
- Tumor Imaging : As an amino acid derivative, it has been studied for its application in PET imaging, particularly in tumor localization using radiolabeled analogs such as [18F]FACBC .
Case Study: PET Imaging with [18F]FACBC
Research has demonstrated the efficacy of [18F]FACBC, a fluorinated derivative of the compound, in tumor imaging:
- Study Design : The uptake of [18F]FACBC was compared to [18F]FDG in a gliosarcoma model implanted in rats.
- Results :
This study suggests that compounds similar to this compound can be effective for tumor imaging.
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid?
A common approach involves cyclobutane ring formation followed by Boc (tert-butoxycarbonyl) protection of the amino group. For example, cyclization reactions using tert-butyl chloroformate or carbodiimide-mediated coupling can introduce the Boc group. Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high purity . Characterization typically combines H/C NMR to confirm cyclobutane geometry and Boc group integrity .
Q. How should researchers handle and store this compound to ensure stability?
The Boc group is sensitive to acidic conditions, necessitating storage in a dry, inert environment (e.g., under nitrogen at –20°C). Use desiccants to prevent hydrolysis. Personal protective equipment (PPE) should include nitrile gloves, chemical goggles, and lab coats, as the compound may cause skin/eye irritation (Category 2 hazards per GHS) . Engineering controls like fume hoods are critical during synthesis to limit inhalation exposure .
Q. What analytical methods are suitable for confirming the compound’s identity and purity?
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95% recommended for research use) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., calculated for CHNO: 291.34 g/mol) .
- NMR : Key signals include tert-butyl protons (~1.4 ppm) and cyclobutane ring protons (3.0–4.0 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?
Discrepancies often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorphs, while thermogravimetric analysis (TGA) assesses decomposition temperatures. Cross-validate with literature from peer-reviewed sources, as commercial catalogs may lack rigorous characterization . For example, conflicting melting points in non-peer-reviewed SDS (e.g., "no data available" in vs. 150–151°C for analogous compounds in ) highlight the need for in-house validation.
Q. What experimental strategies optimize Boc-deprotection while preserving the cyclobutane core?
Controlled acidic conditions (e.g., TFA/DCM, 0–5°C) minimize ring strain-induced side reactions. Monitor deprotection via TLC (Rf shift) or F NMR (if fluorinated analogs are used). For acid-sensitive derivatives, consider alternative protecting groups (e.g., Fmoc) or photolabile linkers . Post-deprotection, neutralize promptly with aqueous NaHCO to prevent cyclobutane ring opening .
Q. How should researchers address the lack of toxicological data for this compound?
In absence of SDS toxicity profiles (e.g., states "no data"), adopt precautionary principles:
- In vitro assays : Use HepG2 or HEK293 cells for acute cytotoxicity screening (IC).
- In silico modeling : Tools like OECD QSAR Toolbox predict hazards based on structural analogs (e.g., cyclobutane carboxylic acids) .
- Environmental controls : Prevent drainage contamination via activated carbon filtration .
Q. What methodologies validate stereochemical integrity in derivatives of this compound?
- X-ray Crystallography : Resolves absolute configuration of the cyclobutane ring and phenyl substituents.
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Confirms stereochemistry when crystals are unavailable .
Data Contradiction and Experimental Design
Q. How to troubleshoot low yields in coupling reactions involving this compound?
Low yields may stem from steric hindrance at the cyclobutane ring. Strategies include:
Q. How to assess compatibility of this compound with common reagents in peptide synthesis?
Test stability under conditions like:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
